2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione is a quinonoid compound known for its potential therapeutic properties. This compound is characterized by a cyclohexadiene ring with hydroxy and pentyl substituents, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with substituted benzene derivatives. For instance, starting from commercially available 1,3-dimethoxybenzene, condensation with cyclohexanone yields the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, leading to oxidative stress and cell death in tumor cells.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes crucial for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Similar structure with a methoxy group instead of a hydroxy group.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains two methoxy groups and a hexyl chain.
Uniqueness
2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of hydroxy and pentyl substituents, which confer distinct chemical and biological properties. Its ability to induce apoptosis and inhibit topoisomerases makes it a promising candidate for anticancer research.
Properties
IUPAC Name |
2-hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-4-5-8-6-9(12)7-10(13)11(8)14/h6-7,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIHLNYENZLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C=C(C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80821013 |
Source
|
Record name | 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80821013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61074-79-1 |
Source
|
Record name | 2-Hydroxy-6-pentylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80821013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.